4-Methoxy-2'-(trifluoromethyl)biphenyl-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2’-(trifluoromethyl)biphenyl-3-carboxylic acid is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a methoxy group at the 4-position, a trifluoromethyl group at the 2’-position, and a carboxylic acid group at the 3-position of the biphenyl structure. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2’-(trifluoromethyl)biphenyl-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid. The reaction typically requires a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2’-(trifluoromethyl)biphenyl-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 4-Hydroxy-2’-(trifluoromethyl)biphenyl-3-carboxylic acid.
Reduction: 4-Methoxy-2’-(trifluoromethyl)biphenyl-3-methanol.
Substitution: 4-Methoxy-2’-(trifluoromethyl)biphenyl-3-carboxamide.
Scientific Research Applications
4-Methoxy-2’-(trifluoromethyl)biphenyl-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of advanced materials, such as liquid crystals and polymers
Mechanism of Action
The mechanism of action of 4-Methoxy-2’-(trifluoromethyl)biphenyl-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4’-Methoxy-2-(trifluoromethyl)biphenyl-4-amine: This compound has an amine group instead of a carboxylic acid group.
4-(Trifluoromethyl)-2-biphenylcarboxylic acid: This compound lacks the methoxy group.
Uniqueness
4-Methoxy-2’-(trifluoromethyl)biphenyl-3-carboxylic acid is unique due to the presence of both the methoxy and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound in various chemical and biological applications.
Properties
Molecular Formula |
C15H11F3O3 |
---|---|
Molecular Weight |
296.24 g/mol |
IUPAC Name |
2-methoxy-5-[2-(trifluoromethyl)phenyl]benzoic acid |
InChI |
InChI=1S/C15H11F3O3/c1-21-13-7-6-9(8-11(13)14(19)20)10-4-2-3-5-12(10)15(16,17)18/h2-8H,1H3,(H,19,20) |
InChI Key |
AKMGUPHWKCHPRW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.